molecular formula C14H10Cl3NO4S B2401629 2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid CAS No. 337921-87-6

2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid

Cat. No.: B2401629
CAS No.: 337921-87-6
M. Wt: 394.65
InChI Key: MBORRBHWLLAYOK-UHFFFAOYSA-N
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Description

2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid is a complex organic compound characterized by its unique chemical structure, which includes a sulfonyl group, multiple chlorine atoms, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid typically involves multiple steps, starting with the chlorination of 2,5-dichlorophenyl compounds. The sulfonylation of the chlorinated intermediate is then carried out, followed by the introduction of the anilino group. The final step involves the formation of the acetic acid moiety. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-Chloro[(2,4-dichlorophenyl)sulfonyl]anilino}acetic acid
  • 2-{2-Chloro[(3,5-dichlorophenyl)sulfonyl]anilino}acetic acid
  • 2-{2-Chloro[(2,5-difluorophenyl)sulfonyl]anilino}acetic acid

Uniqueness

2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid is unique due to the specific positioning of the chlorine atoms and the sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO4S/c15-9-5-6-11(17)13(7-9)23(21,22)18(8-14(19)20)12-4-2-1-3-10(12)16/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBORRBHWLLAYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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